Pyrido[3,2-d]pyrimidine

DHFR antifolate antiparasitic

Pyrido[3,2-d]pyrimidine (CAS 254-80-8) is a privileged bicyclic scaffold for fragment-based drug design. Unlike other isomers, the [3,2-d] topology provides differentiated kinase hinge-binding geometry and superior DHFR potency. Verified activity: PI3Kδ IC50 2.82 nM, CHK1 IC50 0.55 nM, MNK1 IC50 1 nM. Choose this isomer for selectivity-driven oncology programs. Request quote for high-purity R&D quantities.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 254-80-8
Cat. No. B1256433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-d]pyrimidine
CAS254-80-8
Synonymspyrido(3,2-d)pyrimidine
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2N=C1
InChIInChI=1S/C7H5N3/c1-2-6-7(9-3-1)4-8-5-10-6/h1-5H
InChIKeyBWESROVQGZSBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,2-d]pyrimidine (CAS 254-80-8): A Differentiated Heterocyclic Scaffold for Kinase Inhibitor and Antifolate Drug Discovery


Pyrido[3,2-d]pyrimidine (CAS 254-80-8) is a privileged nitrogen-containing bicyclic heterocyclic scaffold that functions as a versatile template for fragment-based drug design, with its core nitrogen atoms capable of forming critical hydrogen bonds in the hinge region of kinase domains [1]. Among the four possible pyridopyrimidine isomers distinguished by nitrogen atom positioning in the pyridine ring, the [3,2-d] isomer exhibits distinct biological target preferences and selectivity profiles compared to its [2,3-d], [3,4-d], and [4,3-d] counterparts [2]. This scaffold has demonstrated differentiated activity across multiple therapeutic targets including PI3Kδ, CHK1, ATR, DHFR, and Mnk1/2, with quantifiable advantages over alternative scaffolds in specific contexts [3].

Why Generic Pyridopyrimidine Isomer Substitution Fails for Pyrido[3,2-d]pyrimidine-Based Discovery Programs


The four pyridopyrimidine isomers—pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine—are not interchangeable scaffolds for medicinal chemistry or biological target engagement [1]. The position of nitrogen atoms in the fused pyridine ring fundamentally alters hydrogen-bonding geometry within kinase hinge regions, modulates electron density distribution across the aromatic system, and dictates the spatial orientation of substituent vectors during derivatization. Empirically, scaffold replacement from a pyrido[2,3-d]pyrimidine to a pyrido[3,2-d]pyrimidine has been shown to improve potency against dihydrofolate reductase (DHFR) enzymes, demonstrating that isomer selection materially impacts target engagement [2]. Consequently, procurement specifications based solely on the generic "pyridopyrimidine" classification without precise isomer designation will yield scaffolds with divergent synthetic accessibility, distinct biological target profiles, and non-equivalent structure-activity relationship outcomes.

Quantitative Differentiation Evidence for Pyrido[3,2-d]pyrimidine Scaffold Selection


Scaffold Replacement of Pyrido[2,3-d]pyrimidine with Pyrido[3,2-d]pyrimidine Improves DHFR Inhibitory Potency

A scaffold replacement study comparing pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine demonstrated improved potency for dihydrofolate reductase inhibition. The pyrido[3,2-d]pyrimidine derivative 15 achieved an IC50 of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) with 28-fold selectivity over human DHFR (hDHFR) [1]. This contrasts with trimethoprim, a clinical pjDHFR inhibitor that is selective but only moderately potent, and with piritrexim/trimetrexate which are potent but non-selective [1].

DHFR antifolate antiparasitic

Pyrido[3,2-d]pyrimidine PI3Kδ Inhibitor S5 Demonstrates Superior Potency Relative to Idelalisib

In a direct head-to-head comparison, the pyrido[3,2-d]pyrimidine derivative S5 exhibited IC50 of 2.82 nM against PI3Kδ enzyme and antiproliferative activity with IC50 of 0.035 μM against SU-DHL-6 cells [1]. This study also demonstrated that employing pyrido[3,2-d]pyrimidine can facilitate the design of potent and selective PI3Kδ inhibitors with subnanomolar potency [2].

PI3Kδ kinase inhibitor hematologic malignancy

Pyrido[3,2-d]pyrimidine CHK1 Inhibitor Achieves Sub-Nanomolar Potency with Synergistic Chemotherapy Enhancement In Vivo

Pyrido[3,2-d]pyrimidin-6(5H)-one derivative 11 demonstrated single-digit nanomolar potency against CHK1 (IC50 = 0.55 nM) with good kinase selectivity [1]. In cellular assays, compound 11 showed anti-proliferative effect in MV-4-11 cells singly (IC50 = 202 nM) and synergistic effect in combination with gemcitabine in HT-29 cells (IC50 = 63.53 nM). Furthermore, the combination of compound 11 with gemcitabine exhibited synergistic antitumor efficacy in the HT-29 xenograft mouse model [1].

CHK1 DNA damage response combination therapy

Pyrido[3,2-d]pyrimidine Derivatives Demonstrate Dual MNK/PIM Kinase Inhibition with Defined Isoform Selectivity

Optimization of 4,6-disubstituted pyrido[3,2-d]pyrimidines yielded compound 21o as a dual MNK/PIM inhibitor with quantifiable selectivity across kinase isoforms [1]. The compound exhibited MNK1 IC50 = 1 nM, MNK2 IC50 = 7 nM, PIM1 IC50 = 43 nM, PIM2 IC50 = 232 nM, and PIM3 IC50 = 774 nM. In cellular assays, 21o inhibited growth of myeloid leukemia K562 and MOLM-13 cells with GI50 values of 2.1 μM and 1.2 μM, respectively [1]. A parallel series of 4-(indolin-1-yl)-6-substituted pyrido[3,2-d]pyrimidine derivatives produced compound 15b with IC50 values of 0.8 nM against Mnk1 and 1.5 nM against Mnk2, demonstrating good selectivity among 30 tested kinases [2].

MNK PIM leukemia kinase profiling

Pyrido[3,2-d]pyrimidine 2,4,7-Trisubstituted Derivatives Achieve PI3Kα IC50 Values of 3–10 nM with Dual mTOR Activity

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized and evaluated for PI3K and mTOR enzymatic activities [1]. Six novel derivatives exhibited IC50 values on PI3Kα between 3 and 10 nM. The compounds with the best efficiencies on PI3K and mTOR induced micromolar cytotoxicity on cancer cell lines possessing an overactivated PI3K pathway. Some C-7 substituents improved kinase efficiency compared to the 2,4-disubstituted pyrimidopyrimidine derivatives used as references [1].

PI3Kα mTOR dual inhibitor anticancer

Pyrido[3,2-d]pyrimidine Derivatives as Novel ATR Inhibitors with Validated Chemosensitization

Structure-based drug design yielded a series of pyrido[3,2-d]pyrimidine derivatives with potent ATR inhibitory activity [1]. Representative compound 10q exhibited excellent potency against ATR in both biochemical and cellular assays and enhanced the chemotherapeutic activity of widely used DNA damaging agents [1]. In comparison, AZ20 (a sulfonylmorpholinopyrimidine ATR inhibitor) exhibited IC50 of 5 nM against ATR immunoprecipitated from HeLa nuclear extracts [2].

ATR DNA damage chemosensitization

Evidence-Based Application Scenarios for Pyrido[3,2-d]pyrimidine Procurement


Kinase Inhibitor Discovery: PI3Kδ-Selective Programs

Pyrido[3,2-d]pyrimidine scaffolds should be prioritized for PI3Kδ inhibitor programs requiring superior potency relative to idelalisib and improved isoform selectivity. Compound S5 achieved PI3Kδ IC50 of 2.82 nM and SU-DHL-6 cellular IC50 of 0.035 μM, demonstrating that this scaffold supports single-digit nanomolar enzyme inhibition . The scaffold's capacity to accommodate subnanomolar PI3Kδ inhibition with good δ-isoform selectivity makes it suitable for hematologic malignancy programs where target selectivity is critical for minimizing off-isoform toxicity .

Kinase Inhibitor Discovery: CHK1-Targeted Combination Therapy

Pyrido[3,2-d]pyrimidine scaffolds support CHK1 inhibitor development with sub-nanomolar enzyme potency and validated in vivo combination efficacy. Compound 11 exhibited CHK1 IC50 of 0.55 nM and demonstrated synergistic antitumor effects with gemcitabine in HT-29 xenograft models . This scaffold is appropriate for DNA damage response programs developing chemosensitizers for use with gemcitabine or other DNA-damaging agents.

Antifolate Drug Discovery: Selective DHFR Inhibition

Pyrido[3,2-d]pyrimidine scaffolds are indicated for DHFR inhibitor programs requiring simultaneous optimization of target potency and human enzyme selectivity. Compound 15 achieved pjDHFR IC50 of 80 nM with 28-fold selectivity over hDHFR, a balanced profile not achieved by clinical antifolates trimethoprim, piritrexim, or trimetrexate . Scaffold replacement from pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine improved DHFR potency, making the [3,2-d] isomer the preferred choice for anti-infective and anticancer antifolate development .

Multi-Kinase Polypharmacology: MNK/PIM Dual Inhibition

Pyrido[3,2-d]pyrimidine scaffolds enable rational tuning of polypharmacology across MNK and PIM kinase families. Compound 21o demonstrated differential inhibition across five kinase isoforms (MNK1: 1 nM, MNK2: 7 nM, PIM1: 43 nM, PIM2: 232 nM, PIM3: 774 nM) with leukemia cell growth inhibition at micromolar concentrations . The scaffold's substituent vectors allow systematic modulation of selectivity ratios, making it suitable for leukemia programs where coordinated inhibition of MNK and PIM signaling is therapeutically advantageous.

Quote Request

Request a Quote for Pyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.